![molecular formula C19H20N2O6S B3456284 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B3456284.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide, also known as BIX-01294, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BIX-01294 was first synthesized in 2009 and since then, it has been extensively studied for its ability to inhibit histone methyltransferase G9a, an enzyme that plays a crucial role in epigenetic regulation.
Wirkmechanismus
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide works by binding to the SET domain of G9a, preventing its interaction with the histone H3 substrate. This results in the inhibition of H3K9 methylation, leading to changes in gene expression and chromatin structure. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has been shown to be selective for G9a, with minimal off-target effects on other histone methyltransferases.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in epigenetic regulation, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit cell proliferation, induce apoptosis, and modulate the immune response. It has also been shown to improve memory and cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It is a well-characterized compound with high purity and reliability. It has also been extensively studied, with a large body of literature supporting its use in epigenetic therapy and neurological disorders. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide does have some limitations. It is a small molecule inhibitor, which may limit its ability to penetrate cell membranes and reach its target in vivo. It also has a short half-life, which may require frequent dosing in animal experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more potent and selective inhibitors of G9a. Another area of interest is the investigation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide as a potential therapeutic agent for a variety of neurological disorders. Additionally, the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide in combination with other epigenetic therapies or chemotherapy agents may be explored as a way to enhance its therapeutic potential. Finally, the development of methods to improve the pharmacokinetics and pharmacodynamics of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide may increase its effectiveness in vivo.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential in epigenetic therapy, specifically as an inhibitor of histone methyltransferase G9a. G9a is responsible for the methylation of histone H3 at lysine 9, which plays a crucial role in gene expression and chromatin structure. Inhibition of G9a by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has been shown to result in the reactivation of tumor suppressor genes, leading to the inhibition of cancer cell growth. In addition to its potential as an anti-cancer agent, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylsulfonyl)benzamide has also been studied for its role in neurological disorders. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-morpholin-4-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c22-19(20-15-4-5-17-18(13-15)27-11-10-26-17)14-2-1-3-16(12-14)28(23,24)21-6-8-25-9-7-21/h1-5,12-13H,6-11H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHUMXGMMVACOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.